REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([CH3:15])=[N:12][C:11]=2[CH:16]=1.O1C2C=CC=CC=2N=C1.[N+:26]([O-])([OH:28])=[O:27]>>[F:6][C:7]1[C:8]([N+:26]([O-:28])=[O:27])=[CH:9][C:10]2[O:14][C:13]([CH3:15])=[N:12][C:11]=2[CH:16]=1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(N=C(O2)C)C1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NC2=C1C=CC=C2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/water bath
|
Type
|
WAIT
|
Details
|
at such a rate that the temperature stayed at 15–20° C., over a 15–20 minute period
|
Type
|
ADDITION
|
Details
|
When this acid solution had been added the cooling bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
At the end of this period the solution was carefully poured onto ice with good stirring
|
Type
|
ADDITION
|
Details
|
Sufficient water was then added
|
Type
|
CUSTOM
|
Details
|
to get good mixing
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C(=CC2=C(N=C(O2)C)C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |